molecular formula C29H23N3O5 B5583088 2-{5-[3-(2-furylmethyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione

2-{5-[3-(2-furylmethyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B5583088
M. Wt: 493.5 g/mol
InChI Key: UTFOZZHNHSPUJM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML224 Analog involves multiple steps, starting with the preparation of the core structure followed by functionalization. The key steps include:

Industrial Production Methods

Industrial production of ML224 Analog typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

ML224 Analog undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of ML224 Analog with modified biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

ML224 Analog has a wide range of scientific research applications, including:

Mechanism of Action

ML224 Analog exerts its effects by selectively binding to the thyroid-stimulating hormone receptor and inhibiting its activity. This inhibition prevents the receptor from activating downstream signaling pathways, thereby reducing the production of thyroid hormones. The molecular targets involved include the thyroid-stimulating hormone receptor and associated signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ML224 Analog is unique due to its high selectivity for the thyroid-stimulating hormone receptor and its ability to inhibit receptor activity at low concentrations. This makes it a valuable tool for studying thyroid disorders and developing new therapeutic agents .

Properties

IUPAC Name

2-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O5/c1-36-25-13-12-18(15-19(25)16-32-27(33)21-8-2-3-9-22(21)28(32)34)26-30-24-11-5-4-10-23(24)29(35)31(26)17-20-7-6-14-37-20/h2-15,26,30H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFOZZHNHSPUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)CN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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